molecular formula C9H5Cl2N B193633 4,7-Dichloroquinoline CAS No. 86-98-6

4,7-Dichloroquinoline

Cat. No. B193633
CAS RN: 86-98-6
M. Wt: 198.05 g/mol
InChI Key: HXEWMTXDBOQQKO-UHFFFAOYSA-N
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Description

4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . It is also used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .


Synthesis Analysis

4,7-Dichloroquinoline has been successfully synthesized and its spectroscopic properties have been studied . It has been used in the synthesis of piperaquine and as a starting reagent in the synthesis of {3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol .


Molecular Structure Analysis

The molecular structure of 4,7-Dichloroquinoline has been studied and it has been found that the two molecules in the asymmetric unit of the compound are both essentially planar .


Chemical Reactions Analysis

4,7-Dichloroquinoline has been used in various chemical reactions. For instance, it has been used in the reaction with acetic acid . It has also been used in the synthesis of new series of quinoline derivatives with insecticidal effects .


Physical And Chemical Properties Analysis

4,7-Dichloroquinoline is a white to light yellow crystal powder . Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 292.9±20.0 °C at 760 mmHg, and a flash point of 158.7±7.4 °C .

Scientific Research Applications

Synthesis of Antimicrobial and Antitumor Agents

4,7-Dichloroquinoline is utilized in the synthesis of various derivatives with antimicrobial and antitumor properties. For example, novel 7-chloro-4-aminoquinoline derivatives, synthesized using 4,7-dichloroquinoline, displayed significant antimicrobial activities and no antifungal activity. Their structures and biological activities were confirmed by multiple spectroscopic methods and molecular docking studies, indicating their potential as therapeutic agents (Fatima, Paliwal, & Saraf, 2021). Additionally, new 7-chloro-4-phenoxyquinoline derivatives, also prepared using 4,7-dichloroquinoline, showed promising cytotoxic activities against various human cancer cell lines, suggesting their potential as antitumor drugs (Kouznetsov et al., 2016).

Development of Therapeutic Agents for Neurodegenerative Disorders

The synthesis of 4-arylselanyl-7-chloroquinolines through reactions involving 4,7-dichloroquinoline has led to the discovery of compounds with potential therapeutic applications for neurodegenerative disorders. One such compound demonstrated significant inhibition of acetylcholinesterase activity and improved memory in mice, indicating its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders (Duarte et al., 2017).

Antimalarial Applications

4,7-Dichloroquinoline serves as a key intermediate in the synthesis of antimalarial agents. For example, microwave-assisted SNAr reactions of 4,7-dichloroquinoline have been utilized to efficiently convert it into a library of aminoquinolines with high yields and purities. Some of these compounds were active against chloroquine-sensitive and chloroquine-resistant malaria strains, highlighting their potential in antimalarial therapy (Melato et al., 2007).

Synthesis of Antioxidant Compounds

4,7-Dichloroquinoline has been used in the synthesis of novel quinoline–chalcogenium compounds with antioxidant properties. These compounds, synthesized through reactions with diaryl dichalcogenides, demonstrated potent antioxidant effects, making them candidates for further pharmacological studies (Savegnago et al., 2013).

Safety And Hazards

4,7-Dichloroquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

4,7-Dichloroquinoline and its derivatives have shown promising results in the treatment of malaria and dengue diseases . Therefore, future research could focus on the development of novel anti-malarial and virucidal agents with biocidal effects also on its vectors .

properties

IUPAC Name

4,7-dichloroquinoline
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InChI

InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
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InChI Key

HXEWMTXDBOQQKO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)Cl
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Molecular Formula

C9H5Cl2N
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DSSTOX Substance ID

DTXSID0052590
Record name 4,7-Dichloroquinoline
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Molecular Weight

198.05 g/mol
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Physical Description

Crystals; [Alfa Aesar MSDS]
Record name 4,7-Dichloroquinoline
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Vapor Pressure

0.00077 [mmHg]
Record name 4,7-Dichloroquinoline
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Product Name

4,7-Dichloroquinoline

CAS RN

86-98-6
Record name 4,7-Dichloroquinoline
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Record name Quinoline, 4,7-dichloro-
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Record name 4,7-DICHLOROQUINOLINE
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Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (4 mL, 429 mmol) was added to 7-chloro-4-hydroxyquinoline 2.86 g, 15.9 mmol) in a round bottom flask equipped with a reflux condenser. The mixture was heated to reflux for 2 h, then allowed to cool to room temperature. The solution was concentrated in vacuo to a thick oil, then dumped over cracked ice. The resulting solution was neutralized with saturated NaHCO3 (aq). The slurry was filtered and washed with water. The solids were dried under vacuum, afforded 4,7-dichloroquinoline as a white solid (2.79 g, 88.5% yield).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Yield
88.5%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,580
Citations
RA Cutler, AR Surrey - Journal of the American Chemical Society, 1950 - ACS Publications
According to the proposed mechanism two moles of acetic acid are required. This was shown by the reaction in which one mole of acetic acid was employed. In this case the yield of V …
Number of citations: 10 pubs.acs.org
MAVR da Silva, MAR Matos, LMPF Amaral - The Journal of Chemical …, 2006 - Elsevier
The standard (p ∘ =0.1MPa) molar enthalpies of combustion, Δ c H m ∘ , for crystalline 2-, 4-, 6-chloroquinoline and 4,7-dichloroquinoline were determined at the temperature 298.15K …
Number of citations: 13 www.sciencedirect.com
R Hull, PJ van den Broek, ML Swain - Journal of the Chemical Society …, 1975 - pubs.rsc.org
4,7-Dichloroquinoline undergoes ring scission on reaction with thiophosgene and barium carbonate. The resulting β-chloroisothiocyanatocinnamaldehyde [(6) or (7)] reacts with a wide …
Number of citations: 29 pubs.rsc.org
JJ Hirner, MJ Zacuto - Tetrahedron Letters, 2009 - Elsevier
A practical synthesis of 7-mono-substituted quinolines has been achieved. Selective reduction of the inexpensive commercial reagent 4,7-dichloroquinoline affords 7-chloroquinoline, …
Number of citations: 24 www.sciencedirect.com
JL Vennerstrom, AL Ager, A Dorn… - Journal of medicinal …, 1998 - ACS Publications
N,N-Bis(7-chloroquinolin-4-yl)heteroalkanediamines 1−11 were synthesized and screened against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. These …
Number of citations: 77 pubs.acs.org
A Daneshfar, S Vafafard - Journal of Chemical & Engineering Data, 2009 - ACS Publications
The solubilities of chloroquine diphosphate and 4,7-dichloroquinoline in water, ethanol, tetrahydrofuran, acetone, and acetonitrile were measured over the temperature range of (298.2 …
Number of citations: 10 pubs.acs.org
MM Ghorab, MS Al-Said, RK Arafa - Acta Pharmaceutica, 2014 - hrcak.srce.hr
Novel nineteen compounds based on a 4-aminoquinoline scaffold were designed and synthesized as potential anti-proliferative agents. The new compounds were N-substituted at the 4…
Number of citations: 15 hrcak.srce.hr
RU Schock - Journal of the American Chemical Society, 1957 - ACS Publications
Hydrolysis of 4, 7-dichloroquinoline methosulfate with aqueous alkali produces a mixture of 4, 7-dichloro-l-methyl-2-quino-lone and 7-chloro-l-methyl-4-quinolone. Displacement of the 4…
Number of citations: 14 pubs.acs.org
RW Friesen, LA Trimble - Canadian journal of chemistry, 2004 - cdnsciencepub.com
4,7-Dichloroquinoline (1a) and 7-chloro-4-iodoquinoline (1b) undergo Suzuki cross-coupling reactions with arylboronic acids catalyzed by phosphine-free palladium acetate in boiling …
Number of citations: 18 cdnsciencepub.com
CC Price, NJ Leonard, EW Peel… - Journal of the American …, 1946 - ACS Publications
IV OH HjO ¡ í>-chloroaniline (mp 69-70) and 14.85 g.(0.075 mole) of 4, 7-dichloroquinoline (mp 84-85) 5 in 500 cc. of water and 4 cc.(0.048 mole) of concentratedhydrochloric acid was …
Number of citations: 16 pubs.acs.org

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